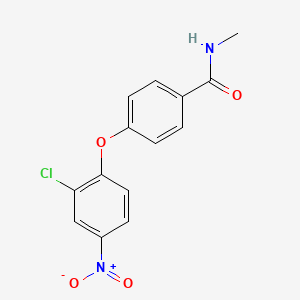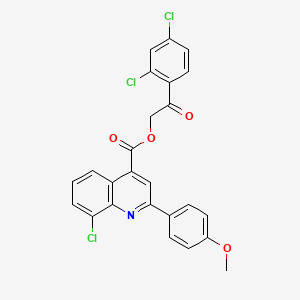
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole is a complex organic compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of three distinct aromatic rings substituted with bromine, fluorine, and methoxy groups, respectively. The dihydropyrazole core is a five-membered ring containing two nitrogen atoms, which imparts unique chemical properties to the molecule.
準備方法
The synthesis of 1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution reactions: The aromatic rings are functionalized with bromine, fluorine, and methoxy groups through electrophilic aromatic substitution reactions. These reactions often require the use of halogenating agents such as bromine or fluorine gas and methoxylating agents like dimethyl sulfate.
Cyclization: The substituted aromatic compounds are then subjected to cyclization reactions to form the dihydropyrazole core. This step may involve the use of catalysts and specific reaction conditions to ensure the formation of the desired product.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反応の分析
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles, leading to the formation of new derivatives with different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the nature of the substituents and the reaction conditions employed.
科学的研究の応用
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
類似化合物との比較
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole: This compound has a chlorine substituent instead of bromine, which may result in different chemical reactivity and biological activity.
1-(3-Bromophenyl)-5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazole: This compound has a chlorine substituent instead of fluorine, which may affect its chemical and biological properties.
1-(3-Bromophenyl)-5-(2-fluorophenyl)-3-(4-hydroxyphenyl)-4,5-dihydropyrazole: This compound has a hydroxy group instead of a methoxy group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C22H18BrFN2O |
|---|---|
分子量 |
425.3 g/mol |
IUPAC名 |
2-(3-bromophenyl)-3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H18BrFN2O/c1-27-18-11-9-15(10-12-18)21-14-22(19-7-2-3-8-20(19)24)26(25-21)17-6-4-5-16(23)13-17/h2-13,22H,14H2,1H3 |
InChIキー |
IDHVBTBLDQOBHL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,5-Dimethylphenyl)-2-oxoethyl 3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12470301.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12470305.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470312.png)

![N-cyclopentyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12470318.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B12470326.png)

![N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B12470332.png)
![4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol](/img/structure/B12470335.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)butanamide](/img/structure/B12470342.png)

![4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol](/img/structure/B12470354.png)
